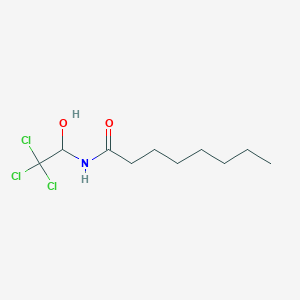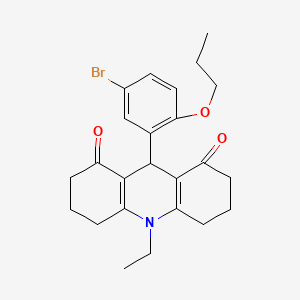![molecular formula C21H18ClN3O3S B5085462 N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)
N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide, commonly known as CSEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and is known for its ability to inhibit the activity of certain enzymes in the body. In
Mécanisme D'action
CSEB is believed to exert its pharmacological effects by inhibiting the activity of enzymes through the formation of a covalent bond with the active site of the enzyme. This leads to a decrease in the activity of the enzyme, which can result in a range of physiological effects depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CSEB have been investigated in various studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. CSEB has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, CSEB has been shown to have anti-diabetic effects by reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
CSEB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high binding affinity for certain enzymes, making it a useful tool for studying enzyme activity. However, CSEB also has some limitations, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on CSEB. One area of interest is the development of CSEB-based drugs for the treatment of various diseases, including inflammation, cancer, and diabetes. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of CSEB, as well as its potential toxicity and side effects. In addition, the use of CSEB as a tool for studying enzyme activity and inhibition could lead to new insights into the mechanisms of various physiological processes.
Méthodes De Synthèse
The synthesis of CSEB involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine to form the intermediate compound, which is then reacted with 3-nitrobenzaldehyde to produce the final product, CSEB. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
CSEB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. CSEB has also been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Propriétés
IUPAC Name |
N-[3-[(Z)-N-[(4-chlorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-15(24-25-29(27,28)20-12-10-18(22)11-13-20)17-8-5-9-19(14-17)23-21(26)16-6-3-2-4-7-16/h2-14,25H,1H3,(H,23,26)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMLFZPBNEOPR-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)